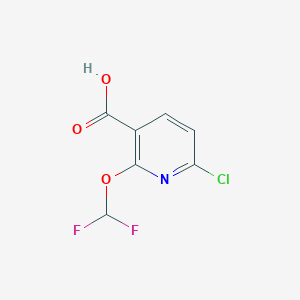

6-Chloro-2-(difluoromethoxy)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 6-Chloro-2-(difluoromethoxy)nicotinic acid, is a derivative of nicotinic acid, which is a form of vitamin B3 and has been studied for its potential in various applications, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related nicotinic acid derivatives and their complexes.

Synthesis Analysis

The synthesis of related compounds involves the functionalization of the nicotinic acid moiety. For instance, the synthesis of a trinuclear chromium(III)-nicotinic acid complex is achieved by reacting nicotinic acid with chromic perchlorate hexahydrate and sodium perchlorate in aqueous solution . Another paper reports the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, which is an intermediate for anti-infective agents, using a trifluoromethylation process that is both safe and economical . These methods highlight the potential pathways that could be adapted for the synthesis of this compound by introducing the appropriate functional groups to the nicotinic acid core.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives can be complex, as seen in the chromium(III)-nicotinic acid complex, where nicotinic acid acts as a bridging ligand between chromium centers . Another study describes the crystal structure of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid, where the ligand coordinates to the metal center through sulfur and nitrogen atoms . These studies suggest that the molecular structure of this compound would likely show interesting coordination behavior due to the presence of electron-withdrawing groups that can affect its binding properties.

Chemical Reactions Analysis

The reactivity of nicotinic acid derivatives can be influenced by the substituents attached to the pyridine ring. For example, the chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid was studied for its influence on the catalytic oxidation of linoleic acid by the enzyme lipoxygenase . This indicates that derivatives of nicotinic acid, such as this compound, may also participate in chemical reactions that are catalytic or involve enzyme interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives are determined by their molecular structure and the nature of their substituents. The presence of halogens and other electron-withdrawing groups, such as the trifluoromethyl group in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, can significantly alter properties like solubility, acidity, and reactivity . The specific properties of this compound would need to be empirically determined, but it is likely that the difluoromethoxy group would contribute to its unique chemical behavior.

Applications De Recherche Scientifique

Herbicidal Activity

6-Chloro-2-(difluoromethoxy)nicotinic acid and its derivatives have been investigated for their potential herbicidal activities. For instance, N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibited significant herbicidal activity against specific weed species like Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed) (Yu et al., 2021).

Catalytic Oxidation Studies

Complexes derived from chloro-nicotinic acids, such as 2-mercapto-nicotinic acid, have been studied for their impact on the catalytic oxidation of linoleic acid by enzymes like lipoxygenase (Xanthopoulou et al., 2006).

Molecular Docking and Electronic Structure Analysis

The electronic structure and molecular docking properties of derivatives like 2-chloro, 6-chloro, 2-bromo-, and 6-bromonicotinic acid have been investigated to understand their interactions with lipoproteins. This research is crucial for the development of pharmaceuticals targeting cholesterol and related metabolic pathways (Bardak, 2017).

Vasorelaxation and Antioxidation Properties

The vasorelaxation and antioxidation properties of thionicotinic acid derivatives have been explored, revealing their potential therapeutic applications in vasodilation and as antioxidants (Prachayasittikul et al., 2010).

Anti-inflammatory and Analgesic Activities

Some chloro-nicotinic acid derivatives, like arylidene-2-(3-chloroanilino)nicotinic acid hydrazides, have shown notable anti-inflammatory and analgesic activities, making them candidates for further pharmaceutical development (Navidpour et al., 2014).

Cross-Coupling Chemical Reactions

Studies on the carboxylic acid anion moiety of dichloronicotinic acid have led to the development of regioselective cross-coupling reactions, crucial for synthesizing various substituted nicotinic acids (Houpis et al., 2010).

Radioligand Synthesis for Nicotinic Acetylcholine Receptors

Certain chloro-nicotinic acid derivatives have been synthesized for use as radioligands to study nicotinic acetylcholine receptors, contributing to neuroscience and pharmacology research (Zhang et al., 2004).

Synthesis of Drug Intermediates

The compound has been used in the synthesis of intermediates for anti-infective agents, demonstrating its role in facilitating the development of new drugs (Mulder et al., 2013).

G Protein-Coupled Receptor Studies

Research into nicotinic acid and its derivatives has shed light on their role in activating G protein-coupled receptors, which is significant for understanding lipid metabolism and associated disorders (Lorenzen et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

6-chloro-2-(difluoromethoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-4-2-1-3(6(12)13)5(11-4)14-7(9)10/h1-2,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASDCONMJPIDTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)OC(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504804.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504810.png)

![1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2504811.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)

![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2504817.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)

![3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2504825.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2504826.png)